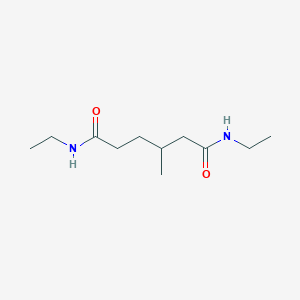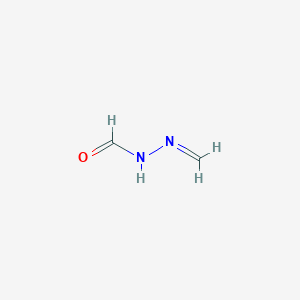
N'-Methylideneformohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Methylideneformohydrazide is an organic compound with the molecular formula CH₄N₂O It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N’-Methylideneformohydrazide can be synthesized through several methods. One common approach involves the reaction of formohydrazide with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{HCONHNH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of N’-Methylideneformohydrazide may involve large-scale batch reactors where formohydrazide and formaldehyde are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N’-Methylideneformohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with N’-Methylideneformohydrazide under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine and its derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
N’-Methylideneformohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-Methylideneformohydrazide involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Formohydrazide: The parent compound from which N’-Methylideneformohydrazide is derived.
Hydrazine: A related compound with similar reactivity but different applications.
Methylhydrazine: Another derivative with a methyl group attached to the nitrogen.
Uniqueness: N’-Methylideneformohydrazide is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.
Propiedades
Número CAS |
91231-85-5 |
|---|---|
Fórmula molecular |
C2H4N2O |
Peso molecular |
72.07 g/mol |
Nombre IUPAC |
N-(methylideneamino)formamide |
InChI |
InChI=1S/C2H4N2O/c1-3-4-2-5/h2H,1H2,(H,4,5) |
Clave InChI |
OUBYOHPZEVYQTG-UHFFFAOYSA-N |
SMILES canónico |
C=NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
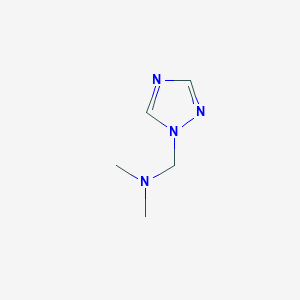
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
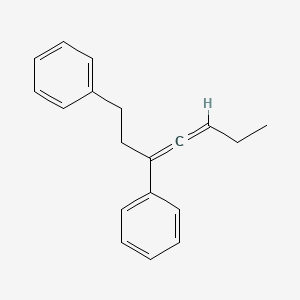
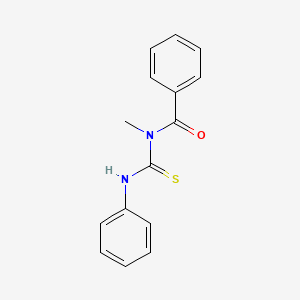
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
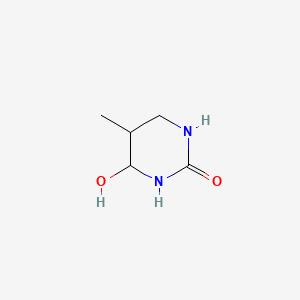
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
